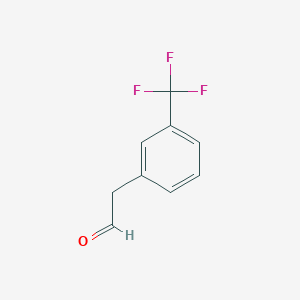

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

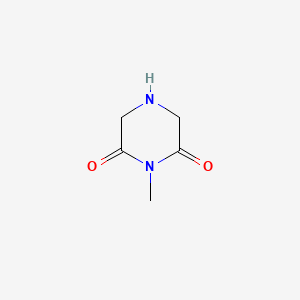

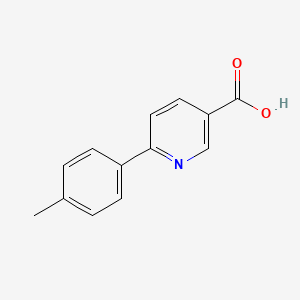

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including compounds related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, has shown potent gastroprokinetic activity. These compounds, bearing six- and seven-membered heteroalicycles, exhibited significant effects on gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

Antimicrobial Activities

Some derivatives of this compound, specifically triazole derivatives, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Polyimide Synthesis

Research involving similar chemical structures has been applied in the synthesis of novel aromatic polyimides. These materials, derived from amino-substituted benzamides, exhibit properties such as solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

Radiopharmaceutical Applications

Derivatives of this compound have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies. These studies are crucial for researching neurotransmission and can be applied in various neuroscientific and medical fields (Plenevaux et al., 2000).

Antioxidant Activity

Electrochemical studies on amino-substituted benzamide derivatives, related to this compound, suggest these compounds can act as antioxidants by scavenging free radicals. This potential antioxidant activity makes them interesting for further exploration in therapeutic applications (Jovanović et al., 2020).

Psycho- and Neurotropic Effects

Research into similar quinolin-4-one derivatives indicates potential psycho- and neurotropic effects, suggesting these compounds, including those related to this compound, could be useful in developing new psychoactive medications (Podolsky et al., 2017).

Wirkmechanismus

Target of Action

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This compound is known to be a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

The compound interacts with its target, PKC, by binding to the active site of the enzyme. This binding inhibits the phosphorylation activity of PKC, leading to changes in the function of proteins that would otherwise be phosphorylated by PKC . The exact nature of these changes would depend on the specific proteins affected.

Biochemical Pathways

The inhibition of PKC affects multiple biochemical pathways. PKC is involved in several signal transduction cascades and plays a role in cellular responses such as cell cycle progression, apoptosis, and differentiation. By inhibiting PKC, this compound can potentially influence all these processes .

Pharmacokinetics

The compound is predicted to have a boiling point of 5373±600 °C and a density of 1266±006 g/cm3 . It is slightly soluble in DMSO and methanol . These properties may impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be wide-ranging, given the numerous roles of PKC in cellular processes. For instance, it could potentially affect cell growth and proliferation, cell survival, and cell differentiation . The exact effects would depend on the specific cellular context.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRJGDWAPWWNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)